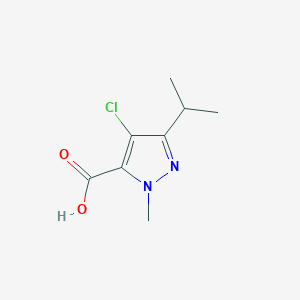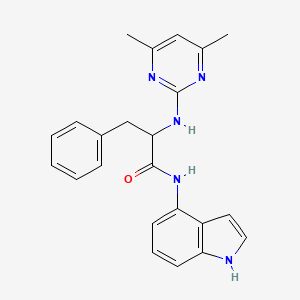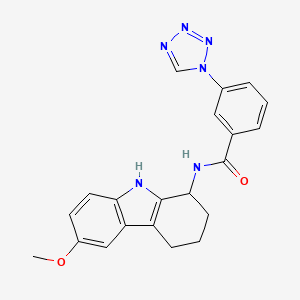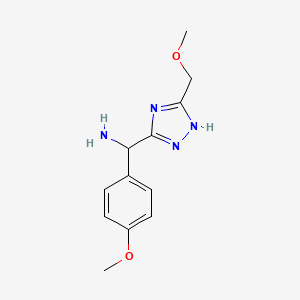
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CMPCA) is an organic compound with a molecular formula of C7H10ClN3O2. It is a white crystalline solid and has a melting point of 97-99 °C. CMPCA has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. CMPCA is an important intermediate for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used as a reagent in the synthesis of other compounds, such as 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Mecanismo De Acción
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of various pharmaceuticals. It is believed to act as a proton shuttle, allowing the transfer of protons between different molecules. This facilitates the formation of the desired product by allowing the reactants to react in a more efficient manner. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to act as a catalyst in certain reactions, allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to possess antioxidant and anti-apoptotic properties, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and can be stored for long periods of time without significant degradation. The reaction conditions are also relatively mild and can be easily controlled. However, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a relatively toxic compound and should be handled with care. In addition, it is a relatively slow-acting compound, which can limit its usefulness in certain applications.
Direcciones Futuras
The potential applications of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid are far-reaching and could lead to new treatments for a variety of diseases. Future research could focus on the development of new synthesis methods for 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, as well as the development of new pharmaceuticals based on 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. In addition, further research could explore the potential biochemical and physiological effects of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid and its potential as a therapeutic agent. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Métodos De Síntesis
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of propan-2-yl chloride with 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, and yields 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in high yields. The reaction can also be carried out in aqueous media, with the addition of a surfactant, such as sodium lauryl sulfate, to improve the solubility of the reactants.
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINABLGIPMCML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B603245.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)
![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)